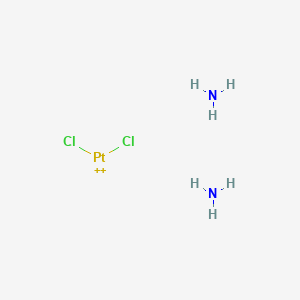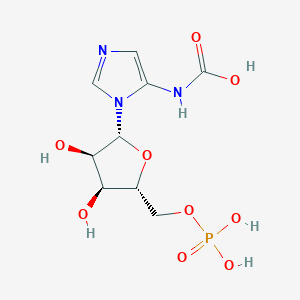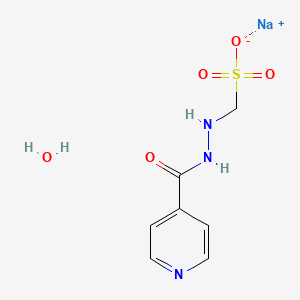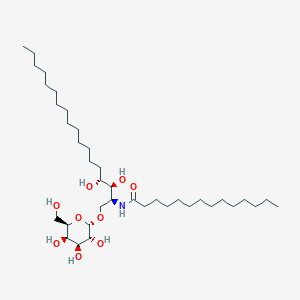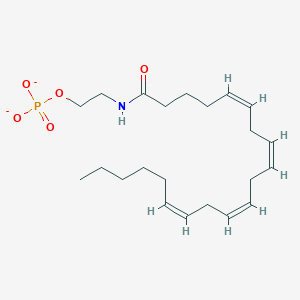
N-arachidonoylethanolamine phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-arachidonoylethanolamine phosphate(2-) is an organic molecular entity and a N-acylethanolamine phosphate(2-). It derives from an anandamide.
Applications De Recherche Scientifique
Molecular Characterization of Phospholipase D Generating Anandamide and Its Congeners
Anandamide, including N-arachidonoylethanolamine, plays a significant role as an endogenous ligand for cannabinoid and vanilloid receptors. A specific phospholipase D enzyme, responsible for generating N-acylethanolamines including anandamide, has been identified. This enzyme, belonging to the zinc metallohydrolase family, is distinct from known phospholipase D enzymes and is widely distributed in organs like the brain, kidney, and testis, indicating the physiological importance of these lipid molecules (Okamoto et al., 2004).
Synthesis of N-arachidonoylethanolamine in Rat Brain
N-arachidonoylethanolamine, or anandamide, and N-arachidonoylphosphatidylethanolamine are found in rat brains. Anandamide is produced via two pathways: the enzymatic condensation of free arachidonic acid and ethanolamine, and the formation of N-arachidonoylPtdEtn, followed by anandamide release through phosphodiesterase action. This research underscores the significance of these pathways and substrates for N-acylethanolamine synthesis in the brain (Sugiura et al., 1996).
Accumulation of N-Arachidonoylethanolamine in Cerebellar Granule Cells
N-Arachidonoylethanolamine, or anandamide, accumulates in cerebellar granule cells through a facilitated diffusion process. This study reveals that the accumulation of AEA is selective, temperature-dependent, and involves a protein-mediated transport process, suggesting specific cellular mechanisms for AEA transport and regulation (Hillard et al., 1997).
Biosynthesis of N-Arachidonoylethanolamine in Rat Brain
The presence of N-arachidonoylethanolamine and its precursor, N-arachidonoyl PE, in rat brain tissue has been confirmed. The discovery of an N-acyltransferase activity in the brain that catalyzes the biosynthesis of N-arachidonoyl PE indicates a crucial enzymatic pathway for the production of anandamide. This research demonstrates the existence of the necessary enzymatic activity and lipid substrates for anandamide's biosynthesis in the brain, highlighting its potential physiological significance (Cadas et al., 1997).
Formation of N-acylphosphatidylethanolamine and N-acylethanolamine in Cortical Neurons
The formation of anandamide, N-acylethanolamine, and N-acylphosphatidylethanolamine in rat cortical neurons has been studied. This research suggests that these compounds may form in response to neurotoxicity induced by glutamate, potentially serving as markers of neurotoxicity. The study also indicates that these compounds have a role in the brain's response to cellular stress or damage (Hansen et al., 1995).
Propriétés
Nom du produit |
N-arachidonoylethanolamine phosphate(2-) |
|---|---|
Formule moléculaire |
C22H36NO5P-2 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl phosphate |
InChI |
InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/p-2/b7-6-,10-9-,13-12-,16-15- |
Clé InChI |
PZPHIQQEQWCEGG-DOFZRALJSA-L |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)([O-])[O-] |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)
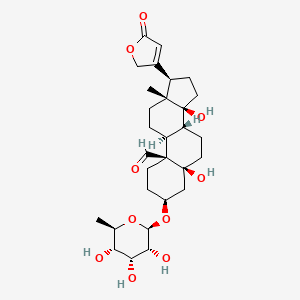


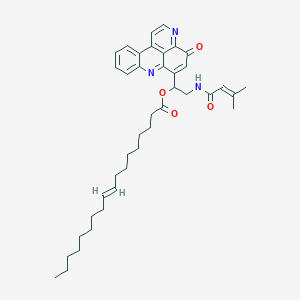

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)


